![molecular formula C12H21N3O B1492316 4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine CAS No. 2098119-50-5](/img/structure/B1492316.png)
4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine
Übersicht
Beschreibung
4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine (4-EEPP) is a synthetic compound that has been studied for its potential applications in the field of scientific research. It is a heterocyclic compound, containing nitrogen, carbon and oxygen atoms, that is derived from the piperidine family of compounds. 4-EEPP has been found to exhibit a variety of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
G Protein-Biased Dopaminergics
A study by Möller et al. (2017) highlighted the design of high-affinity dopamine receptor partial agonists, where the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into 1,4-disubstituted aromatic piperazines, a structural motif recognized by aminergic G protein-coupled receptors, was explored. This structural modification led to compounds favoring G protein activation over β-arrestin recruitment at dopamine D2 receptors, demonstrating the potential for designing G protein-biased partial agonists as novel therapeutics with antipsychotic activity, which could be relevant to the compound given its structural features Möller et al., 2017.
Cannabinoid Receptor Antagonists
Research conducted by Lan et al. (1999) on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists identified key structural requirements for potent and selective activity at the brain cannabinoid CB1 receptor. Although not directly related to "4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine," this study provides insights into how modifications to the pyrazole core and substitutions at various positions can influence receptor binding and activity, which could be relevant for the design and application of similar compounds Lan et al., 1999.
Eigenschaften
IUPAC Name |
4-[1-(2-ethoxyethyl)pyrazol-4-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-2-16-8-7-15-10-12(9-14-15)11-3-5-13-6-4-11/h9-11,13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSOBRTTWUGSKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492235.png)
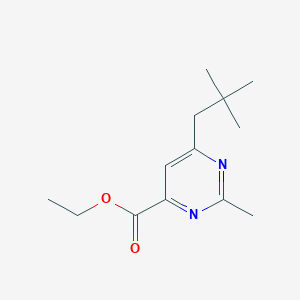
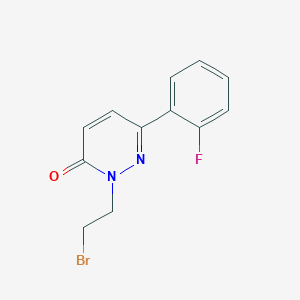
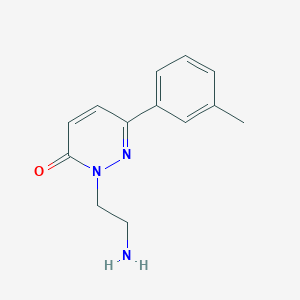
![2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1492244.png)
![3-[(2-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1492245.png)


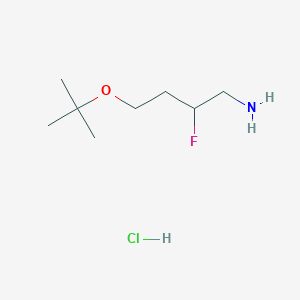

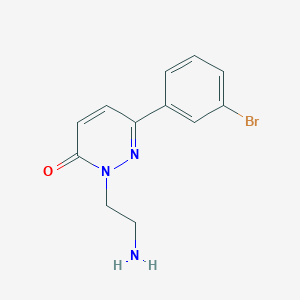
![3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1492254.png)

